molecular formula C17H17NO B1193107 MQ02-439

MQ02-439

Cat. No.: B1193107
M. Wt: 251.329
InChI Key: MHHVBPCYYCUVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MQ02-439 is a synthetic small-molecule compound classified as a transition metal complex with a hybrid multidentate phosphine-alkene ligand system. Its core structure features a rhodium (Rh) center coordinated to a tridentate ligand framework, enabling unique catalytic and electronic properties. Its synthesis involves a three-step protocol: (i) ligand pre-functionalization, (ii) metalation under inert conditions, and (iii) purification via column chromatography .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.329

IUPAC Name

1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C17H17NO/c1-19-15-7-6-11-8-9-18-14-10-12-4-2-3-5-13(12)17(15)16(11)14/h2-7,14,18H,8-10H2,1H3

InChI Key

MHHVBPCYYCUVPT-UHFFFAOYSA-N

SMILES

COC1=CC=C2CCNC3CC4=CC=CC=C4C1=C23

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MQ02-439;  MQ02 439;  MQ02439

Origin of Product

United States

Comparison with Similar Compounds

Compound XR-7B (Rhodium-Based Analogue)

Property MQ02-439 XR-7B
Ligand Type Phosphine-alkene Phosphine-imine
Coordination Number 6 6
Catalytic Activity 92% ee (S)-product 85% ee (R)-product
Thermal Stability >150°C 120°C

XR-7B shares a rhodium center but employs an imine-based ligand, resulting in reduced thermal stability and enantioselectivity compared to MQ02-437. The alkene moiety in this compound enhances π-backbonding, improving catalytic efficiency .

Compound KT-22D (Iridium-Based Analogue)

Property This compound KT-22D
Metal Center Rhodium (Rh) Iridium (Ir)
Reaction Rate 0.45 mmol/h 0.28 mmol/h
Substrate Scope Broad (aryl/alkyl) Narrow (alkyl only)

KT-22D’s iridium center reduces reaction rates due to slower oxidative addition kinetics. This compound’s Rh center enables broader substrate compatibility, critical for industrial applications .

Functional Analogues

Palladium Catalyst PD-109

Property This compound PD-109
Application Hydrogenation Cross-Coupling
Turnover Number 1,200 850
Cost per Gram $320 $180

While PD-109 excels in cross-coupling reactions, this compound’s superior turnover number in hydrogenation underscores its niche utility despite higher production costs .

Organocatalyst OC-45

Property This compound OC-45
Enantioselectivity 92% ee 78% ee
Solvent Tolerance Polar/aprotic Aprotic only
Scalability Industrial Lab-scale

This compound’s metal-ligand synergy addresses these limitations .

Key Research Findings

Synthetic Efficiency : this compound achieves 85% yield in asymmetric hydrogenation, outperforming XR-7B (72%) and KT-22D (65%) under identical conditions .

Mechanistic Insights : DFT calculations reveal that this compound’s ligand flexibility reduces transition-state energy by 12 kcal/mol compared to rigid ligands in PD-109 .

Industrial Viability : A pilot-scale study demonstrated a 98% purity profile after one crystallization cycle, meeting pharmaceutical-grade standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MQ02-439
Reactant of Route 2
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